

"Anticancer agent 43" in vivo xenograft model

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Compound of Interest

Compound Name: Anticancer agent 43

Cat. No.: B12416960

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Application Notes and Protocols: **Anticancer Agent 43** in an In Vivo Xenograft Model

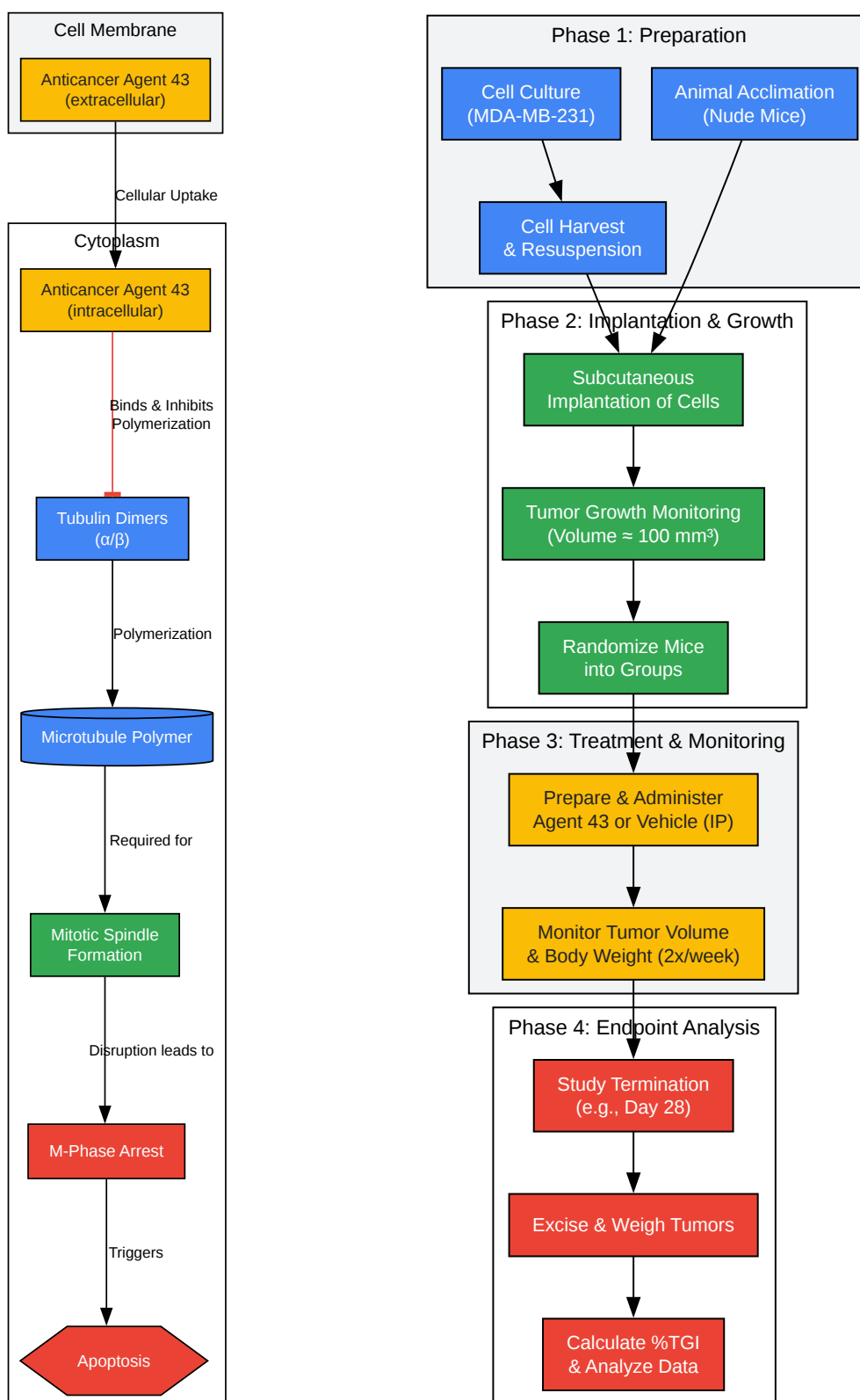
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Introduction

Anticancer Agent 43 is a novel synthetic compound demonstrating potent cytotoxic effects against a range of human cancer cell lines in vitro. Its mechanism of action is centered on the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.[1] These application notes provide detailed protocols for the in vivo evaluation of **Anticancer Agent 43** in a subcutaneous xenograft model, a widely used preclinical method for assessing the efficacy of potential cancer therapeutics.[2][3] The protocols cover cell line selection, tumor implantation, drug formulation and administration, and methods for monitoring antitumor activity. This document is intended for researchers, scientists, and drug development professionals in the field of preclinical oncology.

Mechanism of Action: Microtubule Disruption

Anticancer Agent 43 functions as a microtubule-destabilizing agent. It binds to β -tubulin, preventing the polymerization of tubulin dimers into microtubules. This disruption of the microtubule network is critical as it interferes with the formation of the mitotic spindle, a structure essential for the proper segregation of chromosomes during cell division. The inability to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest in the M-phase of the cell cycle. This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, resulting in cancer cell death.



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References

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- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
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